Fmoc-D-Dap(Ns)-OH
Overview
Description
Fmoc-D-Dap(Ns)-OH is a compound that belongs to the family of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids. D-Dap(Ns) stands for D-diaminopropionic acid with a nosyl (Ns) protecting group on the side chain amino group. This compound is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Dap(Ns)-OH typically involves the protection of the amino groups of D-diaminopropionic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The nosyl group is introduced using nosyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Dap(Ns)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Substitution Reactions: The nosyl group can be replaced by other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Triethylamine and other bases are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields D-Dap(Ns)-OH.
Substituted Amino Acids: Substitution reactions yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Fmoc-D-Dap(Ns)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of functional materials and nanomaterials
Mechanism of Action
The mechanism of action of Fmoc-D-Dap(Ns)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The nosyl group protects the side chain amino group, allowing for selective deprotection and functionalization. The compound’s hydrophobicity and aromaticity promote the association of building blocks, facilitating the formation of complex structures .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Dap(Boc)-OH: Similar to Fmoc-D-Dap(Ns)-OH but with a tert-butoxycarbonyl (Boc) protecting group instead of a nosyl group.
Fmoc-D-Dab(Ns)-OH: Contains D-diaminobutyric acid instead of D-diaminopropionic acid.
Fmoc-D-Orn(Ns)-OH: Contains D-ornithine instead of D-diaminopropionic acid.
Uniqueness
This compound is unique due to the presence of the nosyl group, which provides a different set of reactivity and stability compared to other protecting groups. This allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-nitrophenyl)sulfonylamino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O8S/c28-23(29)20(13-25-36(33,34)22-12-6-5-11-21(22)27(31)32)26-24(30)35-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20,25H,13-14H2,(H,26,30)(H,28,29)/t20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMPDZSGJFJAFO-HXUWFJFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132207 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(2-nitrophenyl)sulfonyl]amino]-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487027-90-7 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(2-nitrophenyl)sulfonyl]amino]-D-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487027-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(2-nitrophenyl)sulfonyl]amino]-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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